5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the carboxylic acid group. The pyridine and oxadiazole rings are then introduced through subsequent reactions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-ketoesters and ammonia.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving nitriles and hydrazides under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the oxadiazole ring can yield an amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
- 5-methyl-1-[5-(3-propyl-1,2,4-thiadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
- 5-methyl-1-[5-(3-propyl-1,2,4-triazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
Uniqueness
The uniqueness of 5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-3-4-12-18-14(23-19-12)10-5-6-13(16-7-10)20-9(2)11(8-17-20)15(21)22/h5-8H,3-4H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZZGGIQENCCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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